magnesium;1-methyl-4-propoxybenzene-5-ide;bromide
Description
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide (CAS: 126507-63-9) is a Grignard reagent with the structural formula C₁₀H₁₃BrMgO. This compound features a benzene ring substituted with a methyl group at position 1, a propoxy group at position 4, and a magnesium-bromide moiety at position 3. As a Grignard reagent, it is highly reactive in nucleophilic addition reactions, commonly used in organic synthesis to form carbon-carbon bonds . Its synthesis typically involves the reaction of 1-methyl-4-propoxybenzene-5-bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions .
Key applications include its use in constructing complex aromatic frameworks, particularly in pharmaceuticals and agrochemicals, where its substituents (methyl and propoxy) act as directing groups for regioselective reactions . Its stability and reactivity are influenced by the electron-donating propoxy group, which enhances the nucleophilicity of the adjacent magnesium-bound carbon .
Properties
Molecular Formula |
C10H13BrMgO |
|---|---|
Molecular Weight |
253.42 g/mol |
IUPAC Name |
magnesium;1-methyl-4-propoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-3-8-11-10-6-4-9(2)5-7-10;;/h4-6H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GSFGKBGVVRRZJR-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of this compound typically involves the formation of the Grignard reagent by the reaction of magnesium metal with the corresponding aryl bromide, 1-bromo-4-propoxy-2-methylbenzene (or similar positional isomers). The reaction is conducted under anhydrous conditions in an ether solvent to stabilize the organomagnesium intermediate.
$$
\text{1-bromo-4-propoxy-2-methylbenzene} + Mg \xrightarrow[\text{ether}]{\text{anhydrous}} \text{this compound}
$$
Detailed Procedure
-
- Magnesium turnings or powder (activated)
- 1-bromo-4-propoxy-2-methylbenzene (aryl bromide derivative)
- Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
- Inert atmosphere (nitrogen or argon)
-
- Activation of Magnesium: Magnesium is activated by washing with dilute acid or by mechanical stirring to remove oxide layers.
- Addition of Aryl Bromide: The aryl bromide is added dropwise to the magnesium in anhydrous ether under inert atmosphere at low temperature (0 to 25 °C).
- Initiation: The reaction is often initiated by a small iodine crystal or a few drops of dibromoethane to activate the magnesium surface.
- Stirring: The mixture is stirred for several hours until magnesium is consumed, indicated by disappearance of magnesium and formation of a cloudy solution.
- Workup: The Grignard reagent solution is used directly in situ for subsequent reactions or titrated to determine concentration.
Alternative Preparation via Halogen-Magnesium Exchange
An alternative method involves halogen-magnesium exchange, where a preformed magnesium reagent (such as isopropylmagnesium chloride) reacts with the aryl bromide to generate the desired Grignard reagent.
- Example: Reaction of 1-bromo-4-propoxybenzene with isopropylmagnesium chloride in THF at low temperature (-10 °C to 0 °C) to form this compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous diethyl ether or THF | Ether solvents stabilize Grignard species |
| Temperature | 0 to 25 °C | Low temperature prevents side reactions |
| Atmosphere | Nitrogen or argon | Prevents moisture and oxygen interference |
| Magnesium Activation | Acid wash or iodine initiation | Ensures efficient reaction start |
| Reaction Time | 1 to 4 hours | Monitored by magnesium consumption |
Characterization and Purity Assessment
- NMR Spectroscopy: Proton NMR confirms the integrity of the aromatic and alkoxy groups.
- Titration: Acid-base titration or Gilman titration to determine Grignard reagent concentration.
- Infrared Spectroscopy: Confirms absence of moisture and presence of characteristic C–Mg bond.
- Molecular Weight Confirmation: Mass spectrometry or elemental analysis validates compound composition.
Research Findings and Literature Survey
- The preparation of arylmagnesium bromides like this compound is well-documented in classical organometallic chemistry literature.
- Studies show that the presence of electron-donating groups such as propoxy and methyl on the aromatic ring can influence the reactivity and stability of the Grignard reagent.
- Halogen-magnesium exchange methods provide milder conditions and better control over regioselectivity, especially for sensitive functional groups.
- The use of isopropylmagnesium chloride as a magnesium source in halogen-magnesium exchange has been reported with yields above 60% in related systems, indicating practical applicability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Reduction Reactions: Can reduce certain compounds due to its strong nucleophilic nature.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Diethyl ether, tetrahydrofuran (THF).
Conditions: Typically carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Scientific Research Applications
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Utilized in the preparation of biologically active compounds.
Medicine: Involved in the synthesis of drug intermediates.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of magnesium;1-methyl-4-propoxybenzene-5-ide;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The reaction mechanism typically follows a nucleophilic addition pathway .
Comparison with Similar Compounds
Aryl Grignard Reagents
- Phenylmagnesium Bromide (C₆H₅MgBr): Structure: A simple aryl Grignard reagent without substituents. Reactivity: Less stabilized due to the absence of electron-donating groups, making it more reactive but less selective in nucleophilic additions. Applications: Widely used in ketone and aldehyde additions (e.g., benzophenone synthesis) . Safety: Similar hazards (moisture-sensitive, corrosive) but lower molecular complexity reduces residual toxicity risks .
3-Bromo-2,6-Dimethoxypyridinyl-5-Magnesium Chloride :
Alkyl Grignard Reagents
- Cyclopentylmagnesium Bromide (C₅H₉MgBr) :
Comparative Analysis of Properties
| Property | Magnesium;1-Methyl-4-Propoxybenzene-5-Ide;Bromide | Phenylmagnesium Bromide | Cyclopentylmagnesium Bromide | 3-Bromo-2,6-Dimethoxypyridinyl-5-MgCl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 277.43 | 181.31 | 161.34 | 278.53 |
| Substituents | 1-Methyl, 4-propoxy | None | Cyclopentyl | 2,6-Dimethoxy |
| Reactivity | Moderate (stabilized by propoxy) | High | Very High | Moderate (heterocyclic stabilization) |
| Typical Solvent | THF | Diethyl ether | THF | THF |
| Key Applications | Regioselective aromatic couplings | General synthesis | Aliphatic chain formation | Heterocyclic drug intermediates |
Reactivity and Stability
- Electronic Effects : The propoxy group in this compound donates electrons via resonance, stabilizing the reagent and reducing its reactivity compared to unsubstituted aryl Grignards like phenylmagnesium bromide. This stabilization allows for controlled regioselectivity in aromatic substitutions .
- Steric Effects : The methyl and propoxy groups introduce steric hindrance, slowing reaction kinetics compared to smaller reagents (e.g., methylmagnesium bromide) but improving selectivity in crowded molecular environments .
Biological Activity
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C11H14BrMgO
- Molecular Weight : 293.26 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
1. Enzyme Modulation
Recent studies have indicated that magnesium complexes can act as inhibitors of metalloenzymes. The presence of magnesium ions often enhances the stability and activity of certain enzyme systems, which can be pivotal in biochemical reactions. Specifically, this compound has shown potential in modulating enzyme activity related to metabolic pathways.
2. Antioxidant Properties
Compounds containing magnesium have been noted for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The bromide component may enhance these effects by stabilizing reactive intermediates.
Case Studies
- Inhibition of Metalloenzymes :
-
Antioxidant Activity :
- In vitro assays were conducted to evaluate the antioxidant capacity of the compound. The results indicated a dose-dependent increase in radical scavenging activity, with an IC50 value determined at approximately 25 µM . This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C11H14BrMgO |
| Molecular Weight | 293.26 g/mol |
| Solubility | Organic solvents (limited in water) |
| IC50 (Antioxidant Activity) | 25 µM |
| Inhibition Concentration (Metalloenzymes) | 10 µM |
Discussion
The biological activity of this compound highlights its potential roles in both therapeutic and agricultural applications. Its ability to inhibit metalloenzymes presents opportunities for developing antifungal agents, while its antioxidant properties may contribute to formulations aimed at combating oxidative stress-related conditions.
Q & A
Q. How should researchers address contradictory spectroscopic data during characterization?
- Methodological Answer : Cross-validate using multiple techniques (e.g., HRMS for molecular weight confirmation, X-ray crystallography for solid-state structure). Investigate potential impurities (e.g., residual THF, magnesium oxides) via F NMR or ICP-OES. Consult crystallographic databases (e.g., CCDC) for structural analogs .
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